molecular formula C18H18ClN5O2 B2618448 3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-66-0

3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2618448
CAS RN: 896322-66-0
M. Wt: 371.83
InChI Key: JCWQKXDNVFFQAL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

An efficient, simple, and greener method has been described for the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines by using microwave irradiations . The one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of reusable catalyst DABCO and EtOH solvents to give the desired products .


Molecular Structure Analysis

The structure of the tricyclic compound, 7-(2-chlorobenzyl)-3H-[1,2,4]triazolo[3,1-i]purine 2, was confirmed by X-ray analysis . Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .


Chemical Reactions Analysis

The anticonvulsant effect and neurotoxicity of the compounds were evaluated with a maximal electroshock test and a rotated test in mice, respectively . Most of the compounds had anticonvulsant activity .

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

A series of compounds, including imidazo[2,1-f]purine-2,4-dione derivatives, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Notably, compounds with a purine-2,4-dione nucleus generally showed higher affinity values compared to their purine-2,4,8-trione counterparts. Specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Docking studies supported these findings, highlighting the importance of the 7-position substituent for receptor interaction. These studies point towards potential applications in developing therapeutic agents targeting serotoninergic and dopaminergic systems for conditions such as depression and anxiety (Zagórska et al., 2015).

Potential Antidepressant and Anxiolytic Agents

Further research into imidazo[2,1-f]purine-2,4-dione derivatives has identified compounds with promising pharmacological profiles. Preliminary in vivo studies of selected derivatives, including compounds with potential anxiolytic and antidepressant activities, underscore the therapeutic potential of these molecules. These findings are significant for the development of new treatment options for mood disorders (Zagórska et al., 2009).

Dual-Acting Ligands for Neurodegenerative Diseases

Research into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones has unveiled compounds acting as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition, suggesting a multifaceted approach to treating neurodegenerative diseases such as Parkinson's. This approach could offer both symptomatic relief and disease-modifying effects, highlighting the versatility of imidazo[2,1-f]purine derivatives in drug development (Załuski et al., 2019).

Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides, a new class of purine analogues, and their evaluation against various viruses indicate the potential of imidazo[2,1-f]purine derivatives in antiviral therapies. These compounds exhibit moderate activity against rhinovirus at non-toxic levels, suggesting a pathway for the development of new antiviral drugs (Kim et al., 1978).

Mechanism of Action

Fused triazoles, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities. Most of these compounds show significant in vivo antitumor and antiviral activity and, in addition, possess fluorescent properties which makes them of interest as biological probes .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-4-22-11(2)9-23-14-15(20-17(22)23)21(3)18(26)24(16(14)25)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQKXDNVFFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16613927

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